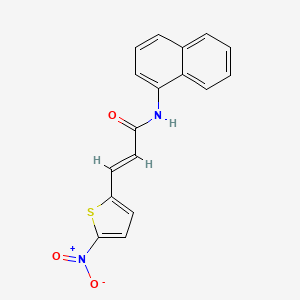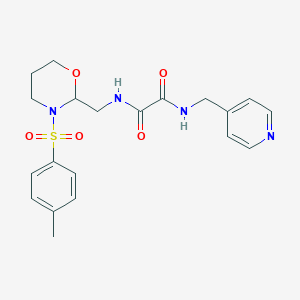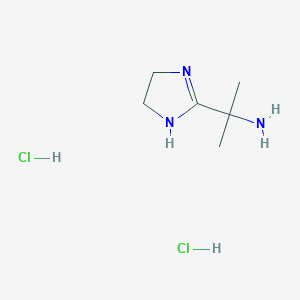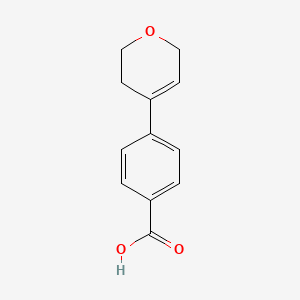
(E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NTAA, and it has been synthesized using different methods.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide involves the reaction of naphthalene-1-amine with 5-nitro-2-thiophenecarboxaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The resulting amine is then reacted with acryloyl chloride to form the final product.
Starting Materials
Naphthalene-1-amine, 5-nitro-2-thiophenecarboxaldehyde, Sodium borohydride, Acryloyl chloride, Diethyl ether, Ethanol, Sodium hydroxide, Hydrochloric acid
Reaction
Step 1: Dissolve naphthalene-1-amine (1.0 g, 7.2 mmol) and 5-nitro-2-thiophenecarboxaldehyde (1.5 g, 7.2 mmol) in ethanol (20 mL) and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 24 hours to form the imine intermediate., Step 2: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for an additional 24 hours to reduce the imine intermediate to the corresponding amine., Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 4: Add acryloyl chloride (1.2 g, 10.8 mmol) to the amine solution in diethyl ether (20 mL) and stir at room temperature for 24 hours to form the final product., Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate. Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Mécanisme D'action
The mechanism of action of NTAA involves its reaction with ROS, resulting in the formation of a fluorescent product. The reaction between NTAA and ROS is based on the nucleophilic addition of the thiol group of ROS to the acrylamide moiety of NTAA. This reaction results in the formation of a highly fluorescent product, which can be detected using fluorescence microscopy.
Effets Biochimiques Et Physiologiques
NTAA has been shown to have a minimal effect on the biochemical and physiological processes of living cells. This property of NTAA makes it an ideal tool for studying the role of ROS in various biological processes without interfering with the natural processes of living cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using NTAA in lab experiments is its high selectivity for ROS. This property of NTAA allows for the specific detection of ROS in living cells, making it a valuable tool for studying the role of ROS in various biological processes. However, one of the limitations of using NTAA in lab experiments is its relatively low quantum yield, which can affect the sensitivity of the detection method.
Orientations Futures
There are several future directions for the study of NTAA. One of the possible directions is the development of NTAA-based probes for detecting ROS in vivo. This application of NTAA can have significant implications for the diagnosis and treatment of various diseases, including cancer and cardiovascular diseases. Another possible direction is the modification of NTAA to improve its quantum yield, which can enhance the sensitivity of the detection method. Additionally, the study of the mechanism of action of NTAA can provide valuable insights into the role of ROS in various biological processes.
Applications De Recherche Scientifique
NTAA has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of NTAA is in the development of fluorescent probes for detecting reactive oxygen species (ROS) in living cells. NTAA has been shown to selectively react with ROS, resulting in a fluorescence signal that can be detected using fluorescence microscopy. This property of NTAA makes it a valuable tool for studying the role of ROS in various biological processes.
Propriétés
IUPAC Name |
(E)-N-naphthalen-1-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-16(10-8-13-9-11-17(23-13)19(21)22)18-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,18,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVSSYAYWFMQNF-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((4-bromobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690126.png)
![5-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2690131.png)
![Methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2690132.png)
![4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide](/img/structure/B2690134.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2690135.png)

![2-{2-azabicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2690138.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2690139.png)
![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/no-structure.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2690141.png)
![8-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690142.png)

![5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2690148.png)